molecular formula C14H17NO6 B555827 Glycine methyl ester hydrochloride CAS No. 5680-79-5

Glycine methyl ester hydrochloride

Cat. No.: B555827
CAS No.: 5680-79-5
M. Wt: 125.55 g/mol
InChI Key: BGMCTGARFXPQML-NSHDSACASA-N
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Description

Glycine methyl ester hydrochloride, also known as methyl glycinate hydrochloride, is an organic compound with the formula [CH₃O₂CCH₂NH₃]Cl. It is the hydrochloride salt of the methyl ester of the amino acid glycine. This compound appears as a white, water-soluble solid and is primarily used in the synthesis of various organic compounds and amino acids .

Mechanism of Action

Target of Action

Glycine methyl ester hydrochloride is the hydrochloride of the methyl ester of the amino acid glycine . It is primarily used in the synthesis of peptides and cyclophosphazene compounds with amino acid esters as side groups . Therefore, its primary targets are the amino acid sequences in these peptides and compounds.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It can be prepared by treating glycine with two equivalents of trimethylsilyl chloride, followed by the addition of methanol . Upon treatment with a base, the salt converts to glycine methyl ester . This interaction results in the formation of peptides in an aqueous medium, making it a green method for peptide formation .

Biochemical Pathways

This compound affects the biochemical pathways involved in peptide synthesis. It is utilized in the formation of cyclophosphazene compounds with amino acid esters as side groups . The compound’s role in these pathways leads to the downstream effect of peptide and compound formation.

Pharmacokinetics

As a water-soluble solid , it is likely to have good bioavailability

Result of Action

The molecular effect of this compound’s action is the formation of peptides and cyclophosphazene compounds with amino acid esters as side groups . On a cellular level, these peptides and compounds can interact with various biological systems, depending on their specific amino acid sequences.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The hydrochloride form of the compound is shelf-stable . Therefore, the storage conditions significantly impact the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

Glycine methyl ester hydrochloride plays a significant role in biochemical reactions. It is used to synthesize cyclophosphazene compounds with amino acid esters as side groups . Additionally, it can be utilized to synthesize peptides in an aqueous medium, which makes it a green method for peptide formation

Cellular Effects

The specific cellular effects of this compound are not well-documented in the literature. As a derivative of the amino acid glycine, it may have similar effects. Glycine is found as a biological molecule in the central nervous system and has an inhibitory effect, especially in the spinal cord, brainstem, and retina . It is also a precursor to proteins .

Molecular Mechanism

It can be prepared by treating glycine with two equivalents of trimethylsilyl chloride, followed by the addition of methanol . Upon treatment with base, the salt converts to glycine methyl ester .

Temporal Effects in Laboratory Settings

This compound and other esters of glycine are not shelf-stable, tending to polymerize when stored at room temperature . The hydrochloride form of Glycine methyl ester is shelf-stable .

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-documented in the literature. As a derivative of the amino acid glycine, it may be involved in similar metabolic pathways. Glycine can be generated from choline, glycine oxalate, betaine (trimethylglycine), glucose (via serine), during the endogenous synthesis of L-carnitine and likely from threonine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycine methyl ester hydrochloride can be synthesized by treating glycine with two equivalents of trimethylsilyl chloride, followed by the addition of methanol. The reaction proceeds as follows: [ \text{NH}_2\text{CH}_2\text{COOH} + 2 \text{TMSCl} \rightarrow \text{NH}_2\text{CH}_2\text{COOTMS} + \text{HCl} ] [ \text{NH}_2\text{CH}_2\text{COOTMS} + \text{CH}_3\text{OH} \rightarrow \text{NH}_2\text{CH}_2\text{COOCH}_3 + \text{TMSOH} ] Upon treatment with a base, the salt converts to glycine methyl ester .

Industrial Production Methods

In industrial settings, this compound is often produced by adding glycine to methanol and then introducing concentrated sulfuric acid. The mixture is refluxed, and the resulting solution is concentrated. The concentrated solution is then added to purified water, and the pH is adjusted using ammonium hydroxide .

Chemical Reactions Analysis

Types of Reactions

Glycine methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Trimethylsilyl Chloride: Used in the initial synthesis of this compound.

    Methanol: Acts as a solvent and reactant in the esterification process.

    Bases: Used to convert the hydrochloride salt to the free ester form.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine methyl ester hydrochloride is unique due to its stability as a hydrochloride salt, which prevents polymerization and degradation that are common in other glycine esters. This stability makes it a valuable reagent in various synthetic and industrial applications .

Properties

IUPAC Name

methyl 2-aminoacetate;hydrochloride
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InChI

InChI=1S/C3H7NO2.ClH/c1-6-3(5)2-4;/h2,4H2,1H3;1H
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InChI Key

COQRGFWWJBEXRC-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN.Cl
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Molecular Formula

C3H8ClNO2
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Related CAS

616-34-2 (Parent)
Record name Methyl glycinate hydrochloride
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DSSTOX Substance ID

DTXSID20205358
Record name Methyl glycinate hydrochloride
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Molecular Weight

125.55 g/mol
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Physical Description

White hygroscopic powder; [Alfa Aesar MSDS]
Record name Glycine methyl ester hydrochloride
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CAS No.

5680-79-5
Record name Glycine methyl ester hydrochloride
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Record name Methyl glycinate hydrochloride
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Record name 5680-79-5
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Record name Methyl glycinate hydrochloride
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Record name Methyl glycinate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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